26-Hydroxycholesterol
Overview
Description
26-Hydroxycholesterol, also known as cholest-5-ene-3β,26-diol, is an oxysterol derived from cholesterol. It is synthesized by a mitochondrial P-450 enzyme and is widely distributed in various tissues. This compound plays a significant role in cholesterol metabolism and is involved in the synthesis of bile acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: 26-Hydroxycholesterol can be synthesized from cholesterol through enzymatic hydroxylation. A practical method involves the use of a two-step reduction procedure starting from kryptognin (cholest-5-ene-3β,26-diol,16-22-dione). The Clemmensen reduction (Zn/Hg amalgam and HCl) yields a mixture of this compound, this compound-16-one, and this compound-22-one .
Industrial Production Methods: Industrial production of this compound typically involves microbial transformation of cholesterol using specific enzymes such as CYP125 and CYP142. These enzymes hydroxylate the terminal methyl groups of the cholesterol side chain at positions C26 and C27 .
Chemical Reactions Analysis
Types of Reactions: 26-Hydroxycholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using mitochondrial P-450 enzymes.
Reduction: Clemmensen reduction using Zn/Hg amalgam and HCl.
Substitution: Reactions involving nucleophilic substitution at the hydroxyl group.
Major Products: The major products formed from these reactions include bile acids and other oxysterols .
Scientific Research Applications
26-Hydroxycholesterol has numerous scientific research applications across various fields:
Chemistry:
- Used as a standard in analytical chemistry for the identification and quantification of oxysterols.
Biology:
- Plays a role in cholesterol metabolism and regulation of low-density lipoprotein receptor activity.
- Inhibits DNA synthesis and cholesterol synthesis in cell culture studies .
Medicine:
- Investigated for its potential role in treating cerebrotendinous xanthomatosis, a metabolic disorder characterized by decreased this compound and bile acid synthesis .
- Studied for its effects on immune modulation and inflammation .
Industry:
- Utilized in the production of bile acids and other steroid intermediates.
Mechanism of Action
26-Hydroxycholesterol exerts its effects through various molecular targets and pathways. It inhibits cholesterol synthesis and low-density lipoprotein receptor activity by reducing the activity of HMG-CoA reductase. Additionally, it influences DNA synthesis and immune responses by modulating signaling pathways involved in inflammation and cholesterol metabolism .
Comparison with Similar Compounds
- 25-Hydroxycholesterol
- 24-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: 26-Hydroxycholesterol is unique due to its specific hydroxylation at the C26 position, which distinguishes it from other oxysterols. While 25-Hydroxycholesterol and 27-Hydroxycholesterol also play roles in cholesterol metabolism, this compound is particularly significant in the synthesis of bile acids and the regulation of cholesterol synthesis .
Properties
IUPAC Name |
17-(7-hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-18(17-28)6-5-7-19(2)23-10-11-24-22-9-8-20-16-21(29)12-14-26(20,3)25(22)13-15-27(23,24)4/h8,18-19,21-25,28-29H,5-7,9-17H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHRJWMENCALJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13095-61-9 | |
Record name | NSC226105 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226105 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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